molecular formula C12H8Cl2F3N3O2S B2599465 2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide CAS No. 1790211-83-4

2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide

Cat. No.: B2599465
CAS No.: 1790211-83-4
M. Wt: 386.17
InChI Key: BMGGZEGMTNIJIS-UHFFFAOYSA-N
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Description

2-Chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide (CAS: 1790211-83-4) is a sulfonohydrazide derivative featuring a chlorinated benzene ring linked via a sulfonohydrazide group to a 6-chloro-4-(trifluoromethyl)pyridin-2-yl moiety. Its molecular formula is C₁₂H₈Cl₂F₃N₃O₂S, with a molecular weight of 386.18 g/mol . The compound’s structural uniqueness arises from the combination of electron-withdrawing groups (Cl, CF₃) and the sulfonohydrazide linker, which may confer distinct physicochemical and biological properties compared to analogs.

Properties

IUPAC Name

2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F3N3O2S/c13-8-3-1-2-4-9(8)23(21,22)20-19-11-6-7(12(15,16)17)5-10(14)18-11/h1-6,20H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGGZEGMTNIJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-(trifluoromethyl)pyridine with benzene-1-sulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to corresponding amines.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. The sulfonamide group is particularly noted for its antibacterial properties, making it a candidate for further development in treating bacterial infections.
  • Anticancer Research :
    Preliminary studies indicate that compounds with similar structures may exhibit anticancer activity. The presence of the trifluoromethyl group is hypothesized to enhance biological activity, warranting further investigation into its mechanisms of action in cancer cell lines.
  • Drug Design :
    The unique combination of halogenated substituents may offer novel pathways for drug design, particularly in creating targeted therapies that exploit specific biological pathways or targets.

Agricultural Chemistry

  • Pesticide Development :
    Due to its structural characteristics, this compound may serve as a lead structure for developing new agrochemicals. Its potential effectiveness against pests could be explored through structure-activity relationship (SAR) studies.
  • Herbicide Potential :
    The compound's reactivity may also allow it to function as a herbicide, targeting specific plant growth pathways. Research into its selectivity and efficacy against various weeds could provide insights into its practical applications in agriculture.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of sulfonamide compounds demonstrated that modifications, including halogenation, significantly enhanced their antibacterial properties. This suggests that 2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide could exhibit similar or improved efficacy against resistant bacterial strains.

Case Study 2: Anticancer Activity

Research published in medicinal chemistry journals highlights the potential of trifluoromethyl-substituted compounds in inhibiting cancer cell proliferation. In vitro assays showed that related compounds inhibited tumor growth by inducing apoptosis, indicating that further exploration of this compound might yield promising results in cancer therapeutics.

Comparison with Related Compounds

Compound NameStructural FeaturesNotable Properties
6-Chloro-4-(trifluoromethyl)pyridineTrifluoromethyl groupUsed in agrochemicals
Benzene sulfonamideSulfonamide groupAntibacterial properties
4-Chlorobenzene sulfonamideChlorine and sulfonamide groupsAntimicrobial activity
Trifluoromethyl phenyl hydrazineTrifluoromethyl and hydrazinePotential anticancer activity

The complexity of the structure of this compound enhances its reactivity and biological activity compared to simpler analogs, indicating potential for diverse applications in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound’s sulfonohydrazide group can form hydrogen bonds with target proteins, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Benzene Ring

N'-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide (CAS: 1797988-93-2)
  • Molecular Formula : C₁₃H₇ClF₅N₃O
  • Molecular Weight : 351.67 g/mol
  • Key Differences: Replaces the benzene-sulfonohydrazide group with a 2,6-difluorobenzene-carbohydrazide.
N'-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide (CAS: 1798663-15-6)
  • Molecular Formula : C₁₄H₈ClF₆N₃O
  • Molecular Weight: Not explicitly stated but estimated ~396 g/mol.
  • Key Differences : Substitutes the benzene ring’s 2-chloro group with a 3-trifluoromethyl group. The CF₃ group enhances electron-withdrawing effects, which may increase metabolic stability but reduce nucleophilic reactivity .

Variations in the Linker Group

N-(2-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea (CAS: Not provided)
  • Molecular Formula : C₁₃H₈Cl₂F₃N₃O
  • Molecular Weight : 350.12 g/mol
  • Key Differences: Replaces sulfonohydrazide with a urea linker. Urea groups exhibit stronger hydrogen-bonding capacity, which could enhance target binding affinity but reduce membrane permeability compared to sulfonohydrazides .
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide (CAS: 1311279-15-8)
  • Molecular Formula : C₁₃H₉Cl₂F₃N₂O₂S
  • Molecular Weight : 385.19 g/mol
  • Key Differences: Substitutes the hydrazide group with a sulfonamide and adds an N-methyl group. This modification eliminates the hydrazine NH moiety, reducing hydrogen-bond donor count and possibly altering pharmacokinetic properties .

Pyridine Ring Substitutions

N-ALLYL-4-CHLORO-N'-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-N'-METHYLBENZENESULFONOHYDRAZIDE (CAS: 321433-35-6)
  • Molecular Formula : C₁₆H₁₄Cl₂F₃N₃O₂S
  • Molecular Weight : 440.27 g/mol
  • Key Differences : Chlorine atoms at pyridine positions 3 and 5 (vs. 6 and 4 in the target compound). The altered substitution pattern may sterically hinder interactions with biological targets, while the allyl and N-methyl groups increase hydrophobicity .

Biological Activity

2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide, with the CAS Number 1790211-83-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including toxicity, antimicrobial effects, and potential therapeutic applications based on available research.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H8Cl2F3N3O2S
  • Molecular Weight : 350.12 g/mol
  • Melting Point : 178 - 180 °C (dec)

Toxicity Studies

Toxicological evaluations indicate that this compound exhibits moderate toxicity. Key findings include:

  • Skin Sensitization : It is classified as a weak skin sensitizer based on local lymph node assays (LLNAs) in mice, with EC3 values greater than 30% .
  • Genotoxicity : Limited in vitro studies suggest it is unlikely to be genotoxic; however, some positive results have been reported .
  • Carcinogenic Potential : Evidence from animal studies indicates carcinogenic effects, with benign and malignant neoplastic lesions observed in multiple organs of both sexes in mice and rats . Specifically, lesions were noted in the liver and adrenal glands.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds suggests potential efficacy against various pathogens:

  • Bacterial Inhibition : Related hydrazone derivatives have shown significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
  • Biofilm Formation : Compounds similar to this compound exhibit moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Study on Toxicity

In a controlled study involving B6C3F1/N mice, the compound was administered at varying doses (0, 10, 50, 400, or 1000 mg/kg bw/day). Observations included:

  • Hepatocellular hypertrophy at higher doses.
  • A no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects .

Antimicrobial Efficacy

A study examining a series of hydrazone derivatives indicated that compounds structurally related to the target compound demonstrated:

  • Significant bactericidal effects against MRSA.
  • The mechanism of action involved inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production inhibition .

Data Table: Summary of Biological Activities

Activity TypeFindings
Skin SensitizationWeak sensitizer (EC3 > 30%)
GenotoxicityUnlikely based on limited data; some positive results observed
CarcinogenicityBenign/malignant lesions in multiple organs in animal studies
Antibacterial ActivitySignificant activity against Gram-positive bacteria (MICs: 15.625 - 125 μM)
Biofilm InhibitionModerate-to-good activity against MRSA and SE

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